4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from starting materials, including the specific reactions involved, the conditions required for these reactions, and the yields of each step.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.Scientific Research Applications
Modulation of Retinoic Acid Receptor Subtypes
The compound plays a significant role in modulating retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are crucial in transducing signals from natural and synthetic ligands to cellular transcriptional machinery, influencing gene programs that control various biological and physiological effects. Specifically, this compound has been identified as a potent antagonist of RARα, revealing its potential applications in therapeutic treatments for conditions like acute promyelocytic leukemia (APL) and cutaneous T-cell lymphoma (CTCL) (Álvarez et al., 2015).
Dual Modes and Dual Emissions in Fluorescence Studies
This compound exhibits multiple tunable fluorescence emissions based on different conditions like solvent, pH, and excitation wavelength. Its dual fluorescence emissions, when excited in the UV-region or visible region, make it a candidate for advanced fluorescence studies and applications (Singh & Baruah, 2017).
Role in Coregulator Interaction and RAR Functionality
The compound has been studied for its role in differential coregulator interactions with RARs. Understanding how synthetic ligands like this one influence the specificity and functionality of nuclear receptors is key to rational drug development, particularly in cancer treatment and research (Germain et al., 2009).
Potential in PET Imaging of Retinoid X Receptor
A study synthesized a fluorine-18-labeled analogue of this compound for PET imaging of the retinoid X receptor. This application is significant in medical imaging and diagnostics, especially in identifying and tracking diseases like cancer (Wang et al., 2014).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of areas where further research could be beneficial, such as potential applications of the compound, ways to improve its synthesis, or new reactions that it could be used in.
I hope this general information is helpful! If you have any more specific questions, feel free to ask.
properties
IUPAC Name |
4-[(E)-2-[5,5-dimethyl-8-(2-phenylethynyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O2/c1-29(2)19-18-24(14-10-21-6-4-3-5-7-21)26-20-23(13-17-27(26)29)9-8-22-11-15-25(16-12-22)28(30)31/h3-9,11-13,15-18,20H,19H2,1-2H3,(H,30,31)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCADIXLLWMXYKW-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034187 | |
Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |
CAS RN |
215030-90-3 | |
Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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